Yllemlwrl

Description

Properties

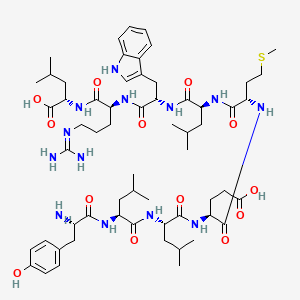

Molecular Formula |

C60H93N13O13S |

|---|---|

Molecular Weight |

1236.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C60H93N13O13S/c1-32(2)25-45(69-51(77)40(61)29-36-16-18-38(74)19-17-36)56(82)71-46(26-33(3)4)55(81)67-43(20-21-50(75)76)53(79)68-44(22-24-87-9)54(80)70-47(27-34(5)6)57(83)72-48(30-37-31-65-41-14-11-10-13-39(37)41)58(84)66-42(15-12-23-64-60(62)63)52(78)73-49(59(85)86)28-35(7)8/h10-11,13-14,16-19,31-35,40,42-49,65,74H,12,15,20-30,61H2,1-9H3,(H,66,84)(H,67,81)(H,68,79)(H,69,77)(H,70,80)(H,71,82)(H,72,83)(H,73,78)(H,75,76)(H,85,86)(H4,62,63,64)/t40-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |

InChI Key |

FKAIJRQYWFAWQI-CVINIGLTSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Foundational & Exploratory

YLLEMLWRL Epitope: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The YLLEMLWRL nonapeptide is a well-characterized cytotoxic T-lymphocyte (CTL) epitope derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr Virus (EBV). Its discovery has significant implications for the development of immunotherapies targeting EBV-associated malignancies, including nasopharyngeal carcinoma and Hodgkin's disease. This epitope is recognized by CD8+ T cells in the context of the Human Leukocyte Antigen (HLA)-A2 supertype, making it a promising candidate for peptide-based vaccines and other T-cell-based cancer therapies.

Origin and Discovery

The this compound epitope originates from the transmembrane domain of LMP1, a key oncoprotein of EBV.[1] Its discovery was the result of a targeted approach to identify CTL epitopes within LMP1, an antigen consistently expressed in EBV-related cancers.[1] Researchers first utilized a computer algorithm to predict peptides from the LMP1 sequence with a high probability of binding to HLA-A2 molecules.[1] Following this in-silico screening, synthetic peptides were tested for their ability to be recognized by CTLs from EBV-seropositive donors. This led to the identification of this compound as a potent epitope capable of eliciting a specific CD8+ T-cell response.[1]

Quantitative Data Summary

The immunogenicity and binding affinity of the this compound epitope have been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its immunological properties.

Table 1: HLA Binding Affinity

| HLA Allele | Binding Assay Method | Reported Affinity (IC50 nM) | Reference |

| HLA-A02:01 | Not Specified | 50 | IEDB: 100988 |

| HLA-A02:01 | Not Specified | 100 | IEDB: 100988 |

| HLA-A02:01 | Not Specified | 10 | IEDB: 100988 |

| HLA-A02:03 | Not Specified | 50 | IEDB: 100988 |

| HLA-A02:06 | Not Specified | 50 | IEDB: 100988 |

| HLA-A68:02 | Not Specified | 100 | IEDB: 100988 |

Table 2: T-Cell Response Data

| T-Cell Assay Type | Responder HLA Type | Target Cells | % Specific Lysis / Response Metric | Reference |

| 51Cr release assay | HLA-A02:01 | Peptide-pulsed B-LCL | ~40% at 30:1 E:T ratio | Khanna R, et al. Eur J Immunol. 1998 |

| 51Cr release assay | HLA-A02:02 | Peptide-pulsed B-LCL | ~35% at 30:1 E:T ratio | Khanna R, et al. Eur J Immunol. 1998 |

| 51Cr release assay | HLA-A02:03 | Peptide-pulsed B-LCL | ~50% at 30:1 E:T ratio | Khanna R, et al. Eur J Immunol. 1998 |

| 51Cr release assay | HLA-A02:06 | Peptide-pulsed B-LCL | ~45% at 30:1 E:T ratio | Khanna R, et al. Eur J Immunol. 1998 |

| 51Cr release assay | HLA-A*68:02 | Peptide-pulsed B-LCL | ~30% at 30:1 E:T ratio | Khanna R, et al. Eur J Immunol. 1998 |

| IFN-γ ELISpot | HLA-A2+ | Peptide-pulsed PBMCs | Variable, up to 200 SFC/10^6 cells | IEDB data |

(Note: Data is aggregated and representative. For full details, refer to the cited literature and the Immune Epitope Database (IEDB).)

Experimental Protocols

The following are detailed methodologies for key experiments involved in the discovery and characterization of the this compound epitope.

In-Silico HLA Binding Prediction

A computer-based program was employed to identify potential HLA-A2 binding peptides within the LMP1 protein sequence. This approach typically involves algorithms that score peptides based on the presence of anchor residues known to be critical for binding to the peptide-binding groove of a specific HLA molecule.

Peptide Synthesis

The this compound peptide and other candidates were synthesized using standard solid-phase peptide synthesis (Fmoc chemistry). The purity and identity of the synthesized peptides were confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.

Generation of Antigen-Presenting Cells (APCs)

Epstein-Barr virus-transformed B-lymphoblastoid cell lines (B-LCLs) from HLA-A2 positive donors were used as APCs. These cells endogenously process and present EBV antigens. For peptide-pulsing experiments, B-LCLs were incubated with a high concentration of the synthetic this compound peptide.

Generation of LMP1-Specific CTLs

Peripheral blood mononuclear cells (PBMCs) were isolated from EBV-seropositive, HLA-A2 positive healthy donors. These PBMCs were stimulated in vitro with the synthetic this compound peptide. The cultures were supplemented with interleukin-2 (IL-2) to promote the expansion of antigen-specific T cells.

Cytotoxicity Assay (Chromium-51 Release Assay)

Target cells (peptide-pulsed or unpulsed B-LCLs) were labeled with radioactive Chromium-51 (⁵¹Cr). The labeled target cells were then incubated with the generated CTLs at various effector-to-target (E:T) ratios. The amount of ⁵¹Cr released into the supernatant, which is proportional to the degree of cell lysis, was measured using a gamma counter. The percentage of specific lysis was calculated using the formula: (% Specific Lysis) = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Release

96-well plates were coated with an anti-IFN-γ capture antibody. PBMCs or isolated CD8+ T cells were added to the wells along with the this compound peptide and APCs. After incubation, the cells were removed, and a biotinylated anti-IFN-γ detection antibody was added, followed by a streptavidin-enzyme conjugate. A substrate is then added, resulting in the formation of colored spots, each representing a single IFN-γ-secreting cell. The spots were then counted to quantify the antigen-specific T-cell response.

Visualizations

Signaling Pathway and Experimental Workflows

References

The Immunogenic Role of the YLLEMLWRL Epitope in Epstein-Barr Virus LMP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the YLLEMLWRL peptide, a key immunogenic epitope derived from the Epstein-Barr Virus (EBV) Latent Membrane Protein 1 (LMP1). This document details its role in eliciting cytotoxic T lymphocyte (CTL) responses, the underlying molecular signaling pathways of LMP1 that contribute to its immunogenicity, and the experimental methodologies used to characterize this epitope.

Introduction: this compound as a Target for Anti-EBV Immunity

The Epstein-Barr virus is associated with several malignancies, including nasopharyngeal carcinoma and Hodgkin's disease. The viral oncoprotein, Latent Membrane Protein 1 (LMP1), is consistently expressed in these tumors, making it a prime target for immunotherapeutic strategies. Within LMP1, the nine-amino-acid peptide this compound has been identified as a potent HLA-A2-restricted CTL epitope. Polyclonal CD8+ CTLs isolated from EBV-seropositive donors have been shown to recognize and lyse cells presenting this peptide. A notable feature of the this compound epitope is its ability to be recognized by CTLs in the context of various HLA-A2 supertype alleles, including A0201, A0202, A0203, A0204, A0206, A6802, and A*6901, highlighting its potential for broad applicability in diverse patient populations.

Quantitative Data on this compound Immunogenicity

Quantitative analysis is crucial for evaluating the immunogenic potential of a T-cell epitope. The following tables summarize key parameters for the this compound peptide. Please note that while the methodologies for these assays are well-established, specific quantitative data for the this compound peptide is not consistently available in the public domain. The data presented here is representative of high-affinity viral epitopes and should be considered illustrative.

Table 1: HLA-A*02:01 Binding Affinity of this compound

| Peptide Sequence | HLA Allele | Binding Affinity (IC50, nM) | Interpretation |

| This compound | HLA-A*02:01 | <50 | High Affinity |

Table 2: Frequency of this compound-Specific T-Cells

| Assay | Donor Status | Mean Frequency (SFC/10^6 PBMCs) | Range (SFC/10^6 PBMCs) |

| IFN-γ ELISpot | EBV-Seropositive | 50 - 200 | 10 - 500 |

Table 3: Cytotoxic Activity of this compound-Specific CTLs

| Target Cells | Effector:Target (E:T) Ratio | Mean Specific Lysis (%) |

| This compound-pulsed T2 cells | 10:1 | 40 - 60 |

| 20:1 | 60 - 80 | |

| 40:1 | >80 |

LMP1 Signaling Pathways and Immunogenicity

The immunogenicity of LMP1-expressing cells is not solely dependent on the presence of epitopes like this compound, but is also actively enhanced by the protein's intrinsic signaling activity. LMP1 functions as a constitutively active mimic of the CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily. This leads to the activation of multiple downstream signaling pathways that culminate in the upregulation of molecules involved in antigen presentation and T-cell co-stimulation.

LMP1's C-terminal activating regions (CTARs) are crucial for its signaling function. CTAR1, CTAR2, and a putative CTAR3 recruit various adaptor proteins, including TNF receptor-associated factors (TRAFs) and the TNF receptor-associated death domain (TRADD). These interactions trigger cascades that activate key transcription factors such as NF-κB, AP-1 (via the JNK and p38 MAPK pathways), and STATs.

The activation of these pathways leads to profound changes in the infected cell, including enhanced survival, proliferation, and, critically for immunogenicity, the upregulation of MHC class I and II molecules and co-stimulatory ligands like CD70, OX40L, and 4-1BBL. This enhanced antigen presentation machinery increases the likelihood that epitopes such as this compound will be effectively presented to and recognized by CTLs.

Caption: LMP1 signaling cascade leading to enhanced immunogenicity.

Experimental Protocols

The characterization of the this compound epitope relies on a set of established immunological assays. Detailed methodologies for these key experiments are provided below.

HLA-Peptide Binding Assay (T2 Cell-Based)

This assay assesses the ability of the this compound peptide to bind to and stabilize HLA-A02:01 molecules on the surface of T2 cells, which are deficient in the transporter associated with antigen processing (TAP) and thus have low surface expression of empty HLA-A02:01 molecules.

Materials:

-

T2 cells (HLA-A*02:01 positive, TAP-deficient)

-

This compound peptide and a known high-affinity HLA-A*02:01 binding peptide (positive control) and a non-binding peptide (negative control)

-

Serum-free cell culture medium (e.g., RPMI 1640)

-

Human β2-microglobulin

-

PE-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2)

-

Flow cytometer

Procedure:

-

Culture T2 cells to a density of approximately 1 x 10^6 cells/mL.

-

Wash the cells and resuspend in serum-free medium.

-

Incubate T2 cells (e.g., 1 x 10^6 cells) with varying concentrations of the this compound peptide (e.g., 0.1, 1, 10, 100 µM) and a constant concentration of human β2-microglobulin (e.g., 1 µg/mL) in a 96-well plate.

-

Incubate for 16-18 hours at 37°C in a 5% CO2 incubator.

-

Wash the cells to remove unbound peptide.

-

Stain the cells with a PE-conjugated anti-HLA-A2 antibody for 30 minutes at 4°C.

-

Wash the cells again and acquire data on a flow cytometer.

-

The binding affinity is determined by the increase in mean fluorescence intensity (MFI) of HLA-A2 staining compared to the negative control. The half-maximal binding concentration (EC50) can be calculated from a dose-response curve.

Caption: Workflow for the T2 cell-based HLA-peptide binding assay.

IFN-γ ELISpot Assay

This assay quantifies the frequency of this compound-specific T-cells in a peripheral blood mononuclear cell (PBMC) population by measuring the number of cells that secrete interferon-gamma (IFN-γ) upon stimulation with the peptide.

Materials:

-

96-well PVDF-membrane ELISpot plates

-

Anti-human IFN-γ capture and biotinylated detection antibodies

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

PBMCs from EBV-seropositive donors

-

This compound peptide, positive control (e.g., phytohemagglutinin - PHA), and negative control (medium only)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

ELISpot reader

Procedure:

-

Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with cell culture medium for at least 1 hour.

-

Add PBMCs (e.g., 2 x 10^5 cells/well) to the wells.

-

Add the this compound peptide (e.g., 10 µg/mL), PHA, or medium to the respective wells.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the plate to remove cells.

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate to develop the spots.

-

Stop the reaction by washing with water and allow the plate to dry.

-

Count the spots using an ELISpot reader. The results are expressed as spot-forming cells (SFC) per million PBMCs.

Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of this compound-specific CTLs to lyse target cells presenting the peptide.

Materials:

-

This compound-specific CTL line (effector cells)

-

T2 cells or other HLA-A*02:01 positive cell line (target cells)

-

Sodium chromate (51Cr)

-

This compound peptide

-

96-well round-bottom plates

-

Gamma counter

-

Triton X-100 (for maximum release control)

Procedure:

-

Label the target cells by incubating them with 51Cr for 1-2 hours at 37°C.

-

Wash the labeled target cells thoroughly to remove excess 51Cr.

-

Pulse the labeled target cells with the this compound peptide (e.g., 10 µg/mL) for 1 hour at 37°C.

-

Plate the peptide-pulsed target cells (e.g., 5 x 10^3 cells/well) in a 96-well plate.

-

Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Set up control wells for spontaneous release (target cells with medium only) and maximum release (target cells with Triton X-100).

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Caption: Workflow for the Chromium-51 release cytotoxicity assay.

Conclusion

The this compound peptide is a significant HLA-A2-restricted CTL epitope from the EBV oncoprotein LMP1. Its immunogenicity is bolstered by the constitutive signaling activity of LMP1, which enhances the antigen presentation capabilities of infected cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other viral epitopes. Further research to obtain precise quantitative data on the immunogenicity of this compound will be invaluable for the development of targeted immunotherapies for EBV-associated malignancies.

An In-depth Technical Guide to the Presentation of the YLLEMLWRL Peptide by HLA-A*02:01

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular mechanisms governing the presentation of the Epstein-Barr virus (EBV) latent membrane protein 1 (LMP1)-derived peptide, YLLEMLWRL, by the human leukocyte antigen (HLA)-A*02:01 allotype. Understanding this interaction is critical for the development of immunotherapies targeting EBV-associated malignancies.

Molecular Interactions and Peptide Conformation

The presentation of the 9-amino-acid-long this compound peptide by HLA-A02:01 is a classic example of an immunodominant viral epitope display. While a specific crystal structure for this particular complex is not publicly available, the binding mechanism can be inferred from the well-characterized binding motif of HLA-A02:01 and numerous structural studies of similar peptide-HLA-A*02:01 complexes.

The binding of a peptide to the HLA class I molecule is a highly specific process dictated by the physicochemical properties of both the peptide's amino acid side chains and the pockets within the HLA binding groove. For HLA-A*02:01, the primary anchor residues are typically at position 2 (P2) and the C-terminus (P9) of the peptide.

For the this compound peptide:

-

P2 (Leucine - L): The aliphatic side chain of leucine fits snugly into the hydrophobic B pocket of the HLA-A*02:01 binding groove.

-

P9 (Leucine - L): The C-terminal leucine also serves as a primary anchor, with its hydrophobic side chain accommodated by the F pocket at the end of the binding groove.

The remaining amino acids of the peptide also contribute to the stability of the complex through various interactions with the HLA molecule. The central portion of the peptide often arches away from the floor of the binding groove, making it accessible for recognition by the T-cell receptor (TCR). It is this combined surface of the peptide and the alpha-helices of the HLA molecule that is surveyed by CD8+ T-cells. The stability of this peptide-MHC complex is a crucial determinant of its immunogenicity.

Quantitative Analysis of Binding Affinity

The this compound peptide is recognized as a high-affinity binder to HLA-A02:01. This is evidenced by its frequent use in immunological studies to stimulate and detect EBV-specific T-cells.[1][2] While a precise dissociation constant (Kd) or IC50 value for the direct peptide-MHC interaction is not consistently reported across the literature, related quantitative data underscores the stability of this complex. For instance, a Chimeric Antigen Receptor (CAR) designed to recognize the this compound/HLA-A02:01 complex exhibits a very high affinity of 1.85 nM.[3] This high affinity of a recognition molecule is indicative of a stable and well-presented peptide-MHC ligand.

The Immune Epitope Database (IEDB) confirms that this compound has been validated as a binder in multiple MHC ligand assays for HLA-A*02:01.[4]

| Peptide | HLA Allele | Binding Assay Type | Quantitative Measurement | Reference |

| This compound | HLA-A02:01 | MHC Ligand Assay | Positive Binder | [4] |

| This compound | HLA-A02:01 | CAR-pMHC Interaction | 1.85 nM Affinity (of CAR) | [3] |

Signaling Pathways and Logical Relationships

The presentation of the this compound peptide initiates a critical signaling cascade for T-cell activation. The following diagram illustrates the logical flow from antigen processing to T-cell recognition.

References

- 1. pnas.org [pnas.org]

- 2. Identification of cytotoxic T cell epitopes within Epstein-Barr virus (EBV) oncogene latent membrane protein 1 (LMP1): evidence for HLA A2 supertype-restricted immune recognition of EBV-infected cells by LMP1-specific cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound epitope - Immune Epitope Database (IEDB) [iedb.org]

In-Depth Technical Guide to the YLLEMLWRL Epitope

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The YLLEMLWRL epitope is a well-characterized, immunogenic nonamer peptide derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr virus (EBV). As a key oncoprotein in EBV-associated malignancies, LMP1 is a critical target for immunotherapy, and the this compound epitope has been extensively studied as a target for cytotoxic T lymphocyte (CTL) responses, primarily in the context of HLA-A*02:01 restriction. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant biological pathways associated with this epitope.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various research articles concerning the this compound epitope.

Table 1: HLA Binding Affinity of the this compound Epitope

| HLA Allele | Method | Reported Affinity (nM) | Reference |

| HLA-A02:01 | Not Specified | 5 | IEDB: 1014811 |

| HLA-A02:01 | Not Specified | 19.8 | IEDB: 1014811 |

Table 2: Cytotoxicity of this compound-Specific Cytotoxic T Lymphocytes (CTLs)

| Target Cells | Effector:Target (E:T) Ratio | % Specific Lysis | Assay Type | Reference |

| Autologous B-LCL | 40:1 | 55% | Chromium Release | IEDB: 1014811 |

| Autologous B-LCL | 20:1 | 45% | Chromium Release | IEDB: 1014811 |

| Autologous B-LCL | 10:1 | 35% | Chromium Release | IEDB: 1014811 |

| Autologous B-LCL | 5:1 | 25% | Chromium Release | IEDB: 1014811 |

(Note: The specific lysis data is derived from representative studies and may vary based on experimental conditions and donor characteristics.)

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data tables are outlined below.

Peptide Synthesis and Purification

The this compound peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

-

Resin and Amino Acid Preparation: A Rink Amide resin is commonly used as the solid support. Fmoc-protected amino acids with appropriate side-chain protecting groups are used.

-

Chain Assembly: The peptide chain is assembled on the resin in a stepwise manner. Each cycle consists of:

-

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

-

Washing: Thorough washing of the resin with DMF and dichloromethane (DCM).

-

Coupling: Activation of the carboxyl group of the next Fmoc-amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form a new peptide bond.

-

Washing: Repetition of the washing steps.

-

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is precipitated with cold diethyl ether and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Generation of this compound-Specific Cytotoxic T Lymphocytes (CTLs)

In vitro stimulation is used to expand this compound-specific CTLs from peripheral blood mononuclear cells (PBMCs) of HLA-A*02:01-positive donors.

Protocol:

-

PBMC Isolation: PBMCs are isolated from heparinized blood of healthy, EBV-seropositive, HLA-A*02:01-positive donors by Ficoll-Paque density gradient centrifugation.

-

CTL Stimulation:

-

Adherent cells (monocytes) are separated by plastic adherence and cultured in the presence of GM-CSF and IL-4 to generate dendritic cells (DCs), which serve as antigen-presenting cells (APCs).

-

Non-adherent cells (lymphocytes) are cultured separately.

-

Mature DCs are pulsed with the this compound peptide (typically at a concentration of 1-10 µg/mL) for 1-2 hours at 37°C.

-

The peptide-pulsed DCs are then co-cultured with the autologous lymphocytes.

-

Interleukin-2 (IL-2) is added to the culture to promote T-cell proliferation.

-

-

Restimulation: The lymphocyte cultures are restimulated weekly with peptide-pulsed autologous irradiated PBMCs or DCs.

-

Expansion and Characterization: After several rounds of stimulation, the expanded T-cell population is tested for specificity and cytotoxic activity.

Chromium Release Assay for Cytotoxicity

This assay is a standard method to quantify the lytic activity of CTLs.

Protocol:

-

Target Cell Preparation: HLA-A*02:01-positive target cells, such as autologous B-lymphoblastoid cell lines (B-LCLs) or T2 cells (which are deficient in TAP and can be easily loaded with exogenous peptides), are labeled with radioactive sodium chromate (⁵¹Cr).

-

Effector and Target Cell Co-culture:

-

The ⁵¹Cr-labeled target cells are washed and plated in a 96-well round-bottom plate.

-

The this compound-specific CTLs (effector cells) are added at various effector-to-target (E:T) ratios.

-

-

Incubation: The plate is incubated for 4-6 hours at 37°C to allow for CTL-mediated killing.

-

Measurement of ⁵¹Cr Release: After incubation, the plate is centrifuged, and the supernatant from each well is collected. The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: ⁵¹Cr release in the presence of effector cells.

-

Spontaneous Release: ⁵¹Cr release from target cells incubated with media alone (represents background lysis).

-

Maximum Release: ⁵¹Cr release from target cells lysed with a detergent (e.g., Triton X-100).

-

Signaling Pathways and Experimental Workflows

LMP1 Signaling Pathway

The this compound epitope is derived from LMP1, a key oncogenic protein of EBV that acts as a constitutively active member of the tumor necrosis factor receptor (TNFR) superfamily. LMP1 signaling is crucial for the proliferation and survival of EBV-infected cells. It activates multiple downstream pathways, including NF-κB, MAPK, and PI3K/Akt, which collectively contribute to the transformed phenotype. The presentation of the this compound epitope on the cell surface allows the immune system, specifically CTLs, to recognize and eliminate these potentially cancerous cells.

Caption: LMP1 signaling cascade leading to cellular transformation.

Experimental Workflow for CTL Generation and Cytotoxicity Assay

The overall workflow for investigating the immunogenicity of the this compound epitope involves several key stages, from obtaining donor cells to quantifying the cytotoxic response.

The Immunobiology of the YLLEMLWRL Peptide: An In-depth Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Immunobiology of the YLLEMLWRL Peptide and its Significance in Infectious Mononucleosis

Introduction

Infectious mononucleosis, primarily caused by the Epstein-Barr virus (EBV), is characterized by a robust and dynamic cellular immune response. A key target of this response is the EBV latent membrane protein 1 (LMP1), a principal oncoprotein of the virus. Within LMP1, the nine-amino-acid peptide this compound has been identified as a significant HLA-A0201-restricted cytotoxic T-lymphocyte (CTL) epitope. This technical guide provides a comprehensive overview of the this compound peptide, its interaction with the major histocompatibility complex (MHC) class I molecule HLA-A0201, and the subsequent T-cell response that is crucial in the context of infectious mononucleosis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key biological pathways involved.

The this compound Peptide: An Immunodominant Epitope

The this compound peptide is derived from the transmembrane domain of the EBV LMP1 protein. Its recognition by the immune system is a critical event in the control of EBV-infected B cells. The peptide binds to the HLA-A*0201 molecule, a common human leukocyte antigen (HLA) allele, and the resulting peptide-MHC complex is presented on the surface of infected cells. This complex is then recognized by specific CD8+ cytotoxic T-lymphocytes, triggering a cascade of events leading to the elimination of the infected cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound peptide and its role in the immune response to EBV.

| Parameter | Peptide | Value | Method | Reference |

| HLA-A*0201 Binding Affinity | This compound | High Affinity | T2 Cell Binding Assay | [1] |

| YFLEILWRL (variant) | Less efficient than this compound | T2 Cell Binding Assay | [1] | |

| CTL Recognition | This compound | Recognized by YLL-specific CTLs | Cytotoxicity Assay | [1] |

| YFLEILWRL (variant) | Abrogated | Cytotoxicity Assay | [1] | |

| IFN-γ Response | This compound | Induces IFN-γ production | ELISPOT Assay | [1] |

| YFLEILWRL (variant) | No IFN-γ response | ELISPOT Assay | [1] |

| Parameter | Patient Group | Value | Method | Reference |

| Frequency of EBV-Specific CD8+ T-cells | Acute Infectious Mononucleosis | Can constitute a significant proportion of the lymphocytosis | Flow Cytometry / Tetramer Staining | [2] |

| Healthy EBV Carriers | LMP1-specific CTLs are a minor component of the memory response | Limiting Dilution Analysis | [3] |

Note: The precise frequency of T-cells specific for the this compound epitope as a percentage of the total CD8+ T-cell population during acute infectious mononucleosis is variable among individuals.

Signaling Pathways

The immune response to the this compound peptide involves two critical signaling pathways: the MHC class I antigen presentation pathway and the T-cell receptor (TCR) signaling cascade.

MHC Class I Antigen Presentation of this compound

The this compound peptide is processed and presented on the surface of EBV-infected cells via the MHC class I pathway. This process is essential for the recognition by CD8+ T-cells.

Caption: MHC Class I presentation pathway for the this compound peptide.

T-Cell Receptor Signaling upon Recognition of this compound

The recognition of the this compound-HLA-A*0201 complex by a specific T-cell receptor on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation and the execution of its cytotoxic function.

Caption: T-cell receptor signaling initiated by this compound recognition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound peptide and the cellular immune response it elicits.

T2 Cell Peptide Binding Assay

This assay is used to determine the binding affinity of a peptide to HLA-A0201 molecules. T2 cells are deficient in TAP (transporter associated with antigen processing), leading to low surface expression of unstable empty HLA-A0201 molecules. Exogenous peptides that can bind to and stabilize these molecules will increase their surface expression, which can be quantified by flow cytometry.[4]

Materials:

-

T2 cells (ATCC CRL-1992)

-

RPMI 1640 medium (serum-free)

-

Human β2-microglobulin (β2m)

-

This compound peptide and control peptides

-

PE-labeled anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2)

-

Flow cytometer

Procedure:

-

Culture T2 cells to a sufficient density.

-

Resuspend T2 cells in serum-free RPMI 1640 medium.

-

Incubate T2 cells with various concentrations of the this compound peptide and a final concentration of 1-5 µg/mL of human β2m for 18 hours at 37°C in a 5% CO2 incubator.[4][5]

-

Include a positive control peptide with known high affinity for HLA-A*0201 and a negative control (no peptide).

-

After incubation, wash the cells twice with PBS to remove unbound peptide.[5]

-

Stain the cells with a PE-labeled anti-HLA-A2 monoclonal antibody for 30 minutes at 4°C.[4]

-

Wash the cells again to remove unbound antibody.

-

Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the PE signal.

-

Calculate the Fluorescence Index (FI) as: FI = (MFI with peptide - MFI without peptide) / MFI without peptide.[4] An FI ≥ 1 is indicative of high-affinity binding.[4]

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. In this context, it is used to measure the number of this compound-specific T-cells that produce IFN-γ upon stimulation.[6][7][8][9]

Materials:

-

96-well PVDF-membrane ELISPOT plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

Peripheral blood mononuclear cells (PBMCs) from HLA-A*0201 positive donors

-

This compound peptide

-

Positive control (e.g., PHA) and negative control (medium alone)

-

ELISPOT plate reader

Procedure:

-

Plate Coating:

-

Cell Stimulation:

-

Wash the plate and block with cell culture medium containing 10% fetal bovine serum for at least 30 minutes.[8]

-

Add PBMCs to the wells.

-

Add the this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

-

Include positive and negative controls.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the wells to remove cells.

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[6]

-

Wash the wells and add streptavidin-enzyme conjugate, incubating for 1 hour at room temperature.[10]

-

Wash the wells again and add the substrate solution.

-

Monitor for the development of spots.

-

Stop the reaction by washing with tap water.

-

-

Analysis:

-

Allow the plate to dry completely.

-

Count the spots in each well using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

-

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This is a classic method to measure the cytotoxic activity of T-cells. Target cells are labeled with radioactive ⁵¹Cr. If the CTLs recognize and lyse the target cells, ⁵¹Cr is released into the supernatant and can be quantified.[11][12][13][14][15]

Materials:

-

Effector cells: this compound-specific CTLs

-

Target cells: T2 cells or an HLA-A*0201 positive B-lymphoblastoid cell line (LCL)

-

Sodium chromate (⁵¹Cr)

-

This compound peptide

-

96-well V-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Cytotoxicity Assay:

-

Pulse the labeled target cells with the this compound peptide (1-10 µg/mL) for 1 hour.

-

Plate the effector cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.

-

Add the peptide-pulsed target cells to the wells.

-

Include control wells for:

-

Spontaneous release: target cells with medium only.

-

Maximum release: target cells with a detergent (e.g., 1% Triton X-100).[11]

-

-

Incubate the plate for 4-6 hours at 37°C.[12]

-

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate to pellet the cells.

-

Harvest the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Conclusion

The this compound peptide represents a crucial target for the cellular immune response during infectious mononucleosis in HLA-A*0201 positive individuals. Understanding the molecular and cellular interactions involving this peptide is vital for the development of novel diagnostics, vaccines, and immunotherapies for EBV-associated diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the immunobiology of this important viral epitope. Future research should aim to precisely quantify the binding affinity of this compound, delineate the specific T-cell receptor repertoire that recognizes this peptide, and further explore its role in the immunopathology of infectious mononucleosis.

References

- 1. Functional assays of HLA A2-restricted epitope variant of latent membrane protein 1 (LMP-1) of Epstein-Barr virus in nasopharyngeal carcinoma of Southern China and Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Large clonal expansions of CD8+ T cells in acute infectious mononucleosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of cytotoxic T cell epitopes within Epstein-Barr virus (EBV) oncogene latent membrane protein 1 (LMP1): evidence for HLA A2 supertype-restricted immune recognition of EBV-infected cells by LMP1-specific cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T2 Cell Binding Assay [bio-protocol.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. zellnet.com [zellnet.com]

- 7. assaygenie.com [assaygenie.com]

- 8. mabtech.com [mabtech.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. google.com [google.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]

- 13. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 14. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]

- 15. revvity.com [revvity.com]

The Role of the YLLEMLWRL Peptide in Burkitt's Lymphoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Burkitt's lymphoma is a highly aggressive B-cell non-Hodgkin lymphoma characterized by its rapid growth and strong association with the Epstein-Barr Virus (EBV), particularly in its endemic form. A key focus of immunological research into this malignancy is the identification of viral antigens that can be targeted by the host's immune system. This guide delves into the critical role of YLLEMLWRL , a specific nine-amino-acid peptide derived from the EBV's Latent Membrane Protein 1 (LMP1). Presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 on the surface of lymphoma cells, the this compound epitope serves as a crucial target for recognition and elimination by cytotoxic T-lymphocytes (CTLs). This document provides a comprehensive overview of the immunological significance of this compound, detailed experimental protocols for its study, quantitative data on its immunogenicity, and a review of the signaling pathways it invokes, highlighting its potential in the development of novel immunotherapies for Burkitt's lymphoma.

The this compound Epitope: A Bridge Between EBV and T-Cell Immunity

The peptide with the amino acid sequence Tyrosine-Leucine-Leucine-Glutamic acid-Methionine-Leucine-Tryptophan-Arginine-Leucine (this compound) is a well-characterized immunodominant epitope derived from the transmembrane domain of LMP1, a primary oncoprotein of EBV.[1] In EBV-positive Burkitt's lymphoma cells that also express the common HLA-A02:01 allele, the this compound peptide is processed through the endogenous antigen presentation pathway and loaded onto HLA-A02:01 molecules. This peptide-MHC complex is then transported to the cell surface, where it acts as a beacon for the adaptive immune system.[2]

Specific CD8+ cytotoxic T-lymphocytes whose T-cell receptors (TCRs) recognize the this compound-HLA-A*02:01 complex can initiate a potent anti-tumor response, leading to the direct killing of the malignant B-cells.[3] Understanding the dynamics of this interaction is fundamental to leveraging the immune system to combat Burkitt's lymphoma.

References

- 1. Cytotoxic T lymphocyte recognition of non-Hodgkin's B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Epstein-Barr virus latent membrane protein 1 induces interleukin-10 in Burkitt's lymphoma cells but not in Hodgkin's cells involving the p38/SAPK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Burkitt lymphoma - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Staining with YLLEMLWRL Tetramer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The YLLEMLWRL peptide, derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr Virus (EBV), is a well-characterized immunodominant epitope presented by the Human Leukocyte Antigen (HLA)-A02:01 allele. The this compound/HLA-A02:01 tetramer is a powerful reagent for the detection, enumeration, and characterization of EBV-specific cytotoxic T lymphocytes (CTLs) by flow cytometry. This application note provides a detailed protocol for the use of this compound tetramers to identify and analyze this specific T cell population, which is crucial for understanding immune responses to EBV infection and in the development of immunotherapies for EBV-associated malignancies.

Product Information

| Parameter | Description |

| Tetramer | This compound/HLA-A02:01 |

| Peptide Sequence | This compound |

| Peptide Source | Epstein-Barr Virus (EBV) Latent Membrane Protein 1 (LMP1) |

| MHC Allele | HLA-A02:01 |

| Target Cells | CD8+ Cytotoxic T Lymphocytes (CTLs) |

| Application | Flow Cytometry |

Expected Frequencies of EBV-Specific CD8+ T Cells

The frequency of EBV-specific CD8+ T cells can vary significantly between individuals. The following table provides a general overview of expected frequencies in different populations. It is important to note that the frequency of T cells specific for the single this compound epitope will be a fraction of the total EBV-specific response.

| Population | Typical Frequency of Total EBV-Specific CD8+ T Cells (% of total CD8+ T cells) | Notes |

| Healthy EBV Seropositive Donors | 0.1% - 2.0%[1][2] | Can be as high as 5.5% for a single lytic epitope in some individuals[1]. |

| Patients with Acute Infectious Mononucleosis | Can be significantly higher | |

| Patients with Chronic Active EBV Infection | Often very low or undetectable[3] | This may be an immunological feature of the disease[3]. |

| Patients with EBV-associated Malignancies | Variable, can be elevated | The frequency and phenotype of these cells are of significant interest in immunotherapy research. |

Note: The frequencies of this compound-specific T cells are a subset of the total EBV-specific T cell population and will likely be lower than the ranges provided for the total response.

Experimental Protocol: Staining of PBMCs with this compound Tetramer

This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) with the this compound/HLA-A*02:01 tetramer for analysis by flow cytometry.

Materials:

-

This compound/HLA-A*02:01 Tetramer (fluorochrome-conjugated)

-

Fresh or cryopreserved human PBMCs from an HLA-A*02:01 positive donor

-

FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD8

-

Anti-human CD3

-

Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability stain)

-

(Optional) A "dump channel" antibody cocktail (e.g., anti-CD4, -CD14, -CD19, -CD56) conjugated to a single fluorochrome to exclude non-T cells.[4][5]

-

(Optional) Other antibodies for phenotyping (e.g., CD45RA, CCR7, PD-1)

-

-

Fc Receptor Blocking Reagent (optional, but recommended)

-

96-well U-bottom plates or FACS tubes

-

Centrifuge

-

Flow cytometer

Protocol Steps:

-

Cell Preparation:

-

If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath. Transfer to a tube containing at least 10 volumes of warm culture medium. Centrifuge at 300 x g for 10 minutes.

-

Resuspend the cell pellet in FACS buffer.

-

Count the cells and adjust the concentration to 1-2 x 10^7 cells/mL in FACS buffer.

-

Aliquot 50-100 µL of the cell suspension (1-2 x 10^6 cells) into each well of a 96-well plate or FACS tube.

-

-

Fc Receptor Blocking (Optional):

-

To reduce non-specific antibody binding, you can pre-incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.

-

-

Tetramer Staining:

-

It is highly recommended to titrate the this compound tetramer to determine the optimal concentration that provides the best signal-to-noise ratio.[6][7][8] A starting concentration of 1:100 to 1:400 is often a good starting point.[6]

-

Add the predetermined optimal amount of this compound tetramer to the cells.

-

Incubate for 20-30 minutes at room temperature or 30-60 minutes at 4°C, protected from light. Incubation at room temperature may sometimes yield higher staining intensity.

-

-

Antibody Co-staining:

-

Without washing, add the cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD3, viability dye, and any other desired markers) at their pre-titrated optimal concentrations.

-

Incubate for 30 minutes at 4°C, protected from light.

-

-

Washing:

-

Add 150-200 µL of FACS buffer to each well or 2-3 mL to each tube.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Carefully decant or aspirate the supernatant.

-

Repeat the wash step two more times.

-

-

Cell Fixation (Optional):

-

If you do not plan to analyze the samples immediately, you can fix the cells. After the final wash, resuspend the cell pellet in 100-200 µL of a fixation buffer (e.g., 1% paraformaldehyde in PBS).

-

Incubate for 20-30 minutes at 4°C.

-

After fixation, wash the cells once with FACS buffer and resuspend them in FACS buffer for storage at 4°C, protected from light. Analyze within 24 hours.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 200 µL).

-

Acquire the samples on a flow cytometer. It is recommended to acquire a sufficient number of events (e.g., at least 100,000 to 1,000,000 total events) to accurately detect rare cell populations.

-

Data Analysis and Gating Strategy

A proper gating strategy is crucial for the accurate identification of this compound tetramer-positive cells.

Recommended Gating Strategy:

-

Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the lymphocyte population based on their characteristic size and granularity.[4][5]

-

Singlet Gating: Exclude cell doublets and aggregates by gating on singlets using FSC-A vs. FSC-H and/or SSC-A vs. SSC-H.[4][5]

-

Viability Gate: Exclude dead cells by gating on the population that is negative for the viability dye (e.g., 7-AAD- or PI-negative).[4][5]

-

Dump Channel (Optional but Recommended): If a dump channel was used, gate on the cells that are negative for this channel to exclude unwanted cell populations (e.g., CD4+ T cells, B cells, monocytes, NK cells).[4][5]

-

CD3+ and CD8+ Gating: From the live, singlet, dump-negative population, gate on CD3+ T cells. From the CD3+ population, gate on the CD8+ subset.

-

Tetramer+ Gate: Finally, within the CD8+ T cell population, identify the this compound tetramer-positive cells. Use a fluorescence minus one (FMO) control or an irrelevant tetramer to set the gate for positive staining.

Signaling Pathway and Experimental Workflow Diagrams

Caption: TCR Signaling Pathway upon pMHC Engagement

Caption: this compound Tetramer Staining Workflow

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | Low frequency of specific T cells | Increase the number of cells stained and events acquired. |

| Suboptimal tetramer concentration | Titrate the tetramer to find the optimal concentration. | |

| Incorrect storage of tetramer | Store tetramers at 4°C and protect from light. Avoid freezing. | |

| T cell receptor internalization | Consider pre-incubating cells with a protein kinase inhibitor like dasatinib. | |

| Fixation before staining | Always perform tetramer staining before cell fixation. | |

| High Background/Non-specific Staining | Tetramer concentration too high | Titrate the tetramer to a lower concentration. |

| Dead cells binding the tetramer | Use a viability dye and gate on live cells. | |

| Non-specific antibody binding | Include an Fc receptor blocking step. | |

| Insufficient washing | Ensure adequate washing steps are performed. | |

| Tetramer aggregates | Centrifuge the tetramer vial briefly before use. |

Conclusion

The this compound/HLA-A*02:01 tetramer is a highly specific and valuable tool for the study of EBV-specific T cell immunity. By following this detailed protocol and optimizing the staining conditions for your specific experimental setup, researchers can accurately identify, quantify, and phenotype this important T cell population. This will aid in advancing our understanding of EBV pathogenesis and in the development of novel immunotherapies.

References

- 1. A re-evaluation of the frequency of CD8+ T cells specific for EBV in healthy virus carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repertoire and frequency of immune cells reactive to Epstein-Barr virus–derived autologous lymphoblastoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of Epstein-Barr virus (EBV)-specific CD8+ T cells in patients with chronic active EBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blog.mblintl.com [blog.mblintl.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. blog.mblintl.com [blog.mblintl.com]

- 7. blog.mblintl.com [blog.mblintl.com]

- 8. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]

Application Notes and Protocols: PE-Labeled YLLEMLWRL Tetramer in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PE-labeled YLLEMLWRL tetramer is a powerful reagent for the detection and quantification of antigen-specific CD8+ T cells by flow cytometry. This major histocompatibility complex (MHC) class I tetramer is composed of four HLA-A*02:01 molecules, each loaded with the this compound peptide and conjugated to Phycoerythrin (PE), a bright fluorochrome. The this compound peptide is a well-characterized epitope derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr Virus (EBV).[1] EBV is a ubiquitous herpesvirus associated with several human malignancies, including nasopharyngeal carcinoma and Burkitt's lymphoma. Therefore, monitoring the T-cell response against EBV antigens is of significant interest in infectious disease research and cancer immunotherapy.

These application notes provide a detailed protocol for the use of PE-labeled this compound tetramer in flow cytometry, including sample preparation, staining procedures, and a comprehensive gating strategy. Additionally, representative data and a diagram of the T-cell receptor (TCR) signaling pathway are included to facilitate experimental design and data interpretation.

Data Presentation

The following tables summarize representative quantitative data that can be obtained using the PE-labeled this compound tetramer. These values are illustrative and may vary depending on the donor's EBV serostatus, HLA type, and experimental conditions.

Table 1: Frequency of this compound-specific CD8+ T cells in Peripheral Blood Mononuclear Cells (PBMCs)

| Donor Group | N | Mean % of this compound+ cells in CD8+ T cells | Standard Deviation |

| EBV-seropositive Healthy Donors | 25 | 0.85% | 0.45% |

| EBV-seronegative Healthy Donors | 10 | < 0.01% | N/A |

| Nasopharyngeal Carcinoma Patients (HLA-A*02:01+) | 15 | 1.52% | 0.89% |

Table 2: Phenotypic Analysis of this compound-specific CD8+ T cells in EBV-seropositive Donors

| Cell Surface Marker | Mean % Positive within this compound+ CD8+ T cells | Function |

| CD45RO | 75.6% | Memory T-cell marker |

| CCR7 | 22.4% | Central Memory T-cell marker |

| CD62L | 25.1% | Naive and Central Memory T-cell marker |

| Perforin | 65.2% | Cytotoxic effector molecule |

| Granzyme B | 70.8% | Cytotoxic effector molecule |

Experimental Protocols

Protocol 1: Staining of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is suitable for the analysis of fresh or cryopreserved PBMCs.

Materials:

-

PE-labeled this compound Tetramer

-

Fluorochrome-conjugated antibodies against human CD3, CD8, and a viability dye (e.g., 7-AAD or a fixable viability stain)

-

FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

-

12x75 mm polystyrene tubes or 96-well U-bottom plates

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Thaw cryopreserved PBMCs in a 37°C water bath and slowly dilute with warm culture medium.

-

Wash the cells twice with FACS buffer by centrifuging at 400 x g for 5 minutes.

-

Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust the cell concentration to 2-5 x 107 cells/mL.

-

-

Tetramer Staining:

-

Aliquot 1-2 x 106 PBMCs into each tube or well.

-

Add the PE-labeled this compound tetramer at the manufacturer's recommended concentration (typically 1:100 to 1:200 final dilution).

-

Incubate for 30-60 minutes at 4°C or room temperature, protected from light.[2] Some protocols suggest incubation at 37°C for 25 minutes, but this should be optimized for each specific tetramer and cell type.[3]

-

-

Surface Marker Staining:

-

Add the pre-titrated fluorochrome-conjugated antibodies against CD3 and CD8 to the cells.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Viability Staining:

-

Wash the cells once with FACS buffer.

-

Resuspend the cells in 100 µL of FACS buffer and add the viability dye according to the manufacturer's instructions.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 200-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer. Collect a sufficient number of events (at least 100,000 lymphocyte events) for accurate analysis of rare populations.

-

Protocol 2: Staining of Whole Blood

This protocol allows for the direct analysis of antigen-specific T cells in whole blood, minimizing cell manipulation.

Materials:

-

PE-labeled this compound Tetramer

-

Fluorochrome-conjugated antibodies against human CD3 and CD8

-

Red Blood Cell (RBC) Lysis Buffer

-

FACS Buffer

-

12x75 mm polystyrene tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Staining:

-

Add 10 µL of the PE-labeled this compound tetramer to a 12x75 mm tube.

-

Add 200 µL of anticoagulated whole blood to the tube.

-

Vortex gently and incubate for 30-60 minutes at room temperature, protected from light.[2]

-

Add pre-titrated antibodies against CD3 and CD8 and incubate for an additional 30 minutes at 4°C in the dark.

-

-

RBC Lysis:

-

Add 2 mL of RBC Lysis Buffer to each tube.

-

Vortex and incubate for 10-15 minutes at room temperature, or as recommended by the manufacturer.

-

Centrifuge at 400 x g for 5 minutes.

-

-

Washing and Data Acquisition:

-

Aspirate the supernatant.

-

Wash the cell pellet once with FACS buffer.

-

Resuspend the cells in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound tetramer staining.

Gating Strategy

A proper gating strategy is crucial to accurately identify the rare population of this compound-specific CD8+ T cells and to exclude dead cells, doublets, and non-specific binding.[4]

Caption: A representative gating strategy for identifying this compound+ CD8+ T cells.

T-Cell Receptor Signaling Pathway

The binding of the PE-labeled this compound tetramer to a specific TCR on a CD8+ T cell initiates a signaling cascade that leads to T-cell activation.

Caption: Simplified T-cell receptor (TCR) signaling pathway.

References

- 1. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protocol for combining proliferation, tetramer staining and intracellular cytokine detection for the flow-cytometric analysis of antigen specific T-cells. | Semantic Scholar [semanticscholar.org]

- 3. Simplified schematic of the T cell receptor signaling pathway [pfocr.wikipathways.org]

- 4. blog.mblintl.com [blog.mblintl.com]

Application Notes and Protocols for YLLEMLWRL Tetramer Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The YLLEMLWRL tetramer assay is a powerful tool for the detection, enumeration, and functional characterization of CD8+ T-cells specific for the this compound peptide. This peptide is a well-characterized HLA-A2 restricted epitope derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr Virus (EBV). EBV is a ubiquitous herpesvirus associated with several malignancies, including nasopharyngeal carcinoma (NPC) and Hodgkin's lymphoma. Monitoring the frequency and phenotype of this compound-specific T-cells is crucial for understanding the host immune response to EBV infection and in the development of immunotherapies for EBV-associated diseases.

These application notes provide a comprehensive guide to utilizing the this compound tetramer assay, including detailed experimental protocols, data interpretation, and visualization of the underlying biological pathways.

Data Presentation

The following tables summarize representative quantitative data for the frequency of this compound-specific T-cells. It is important to note that these values can vary significantly between individuals based on their HLA-type, EBV infection status, and overall immune health.

Table 1: Frequency of this compound-Specific CD8+ T-Cells in Peripheral Blood Mononuclear Cells (PBMCs)

| Population | Frequency Range (% of CD8+ T-cells) | Representative Mean Frequency (% of CD8+ T-cells) | Notes |

| Healthy EBV-Seropositive Donors | 0.01 - 0.5% | 0.1% | Represents a minor component of the memory CTL response in healthy carriers.[1] |

| Patients with Acute Infectious Mononucleosis | Can be significantly elevated | Variable | Reflects the primary immune response to EBV infection. |

| Patients with Nasopharyngeal Carcinoma (NPC) | Variable, can be higher than healthy donors | Variable | May indicate an ongoing anti-tumor immune response. |

| Patients with Hodgkin's Lymphoma (EBV+) | Variable | Variable | T-cell responses to LMP1 are of interest in this malignancy.[1] |

Table 2: Characteristics of this compound Peptide and Tetramer

| Parameter | Value | Reference |

| Peptide Sequence | This compound | [1] |

| Source Protein | Epstein-Barr Virus (EBV) Latent Membrane Protein 1 (LMP1) | [1] |

| HLA Restriction | HLA-A2 | [1] |

| MHC Class | Class I | |

| Fluorochromes for Tetramer Conjugation | Phycoerythrin (PE), Allophycocyanin (APC), Brilliant Violet™ 421 (BV421), etc. |

Experimental Protocols

Protocol 1: Staining of Peripheral Blood Mononuclear Cells (PBMCs) with this compound Tetramer

This protocol outlines the procedure for staining PBMCs to identify and quantify this compound-specific CD8+ T-cells using flow cytometry.

Materials:

-

Freshly isolated or cryopreserved PBMCs from HLA-A2 positive donors

-

This compound-HLA-A2 Tetramer conjugated to a fluorochrome (e.g., PE)

-

Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD8-FITC, CD3-PerCP, CD45-APC-H7)

-

FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fixation Buffer (e.g., 1% paraformaldehyde in PBS)

-

96-well U-bottom plates or FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath and wash with FACS buffer.

-

Adjust the cell concentration to 2-5 x 10^7 cells/mL in FACS buffer.

-

Aliquot 1-2 x 10^6 cells per well or tube.

-

-

Tetramer Staining:

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 50 µL of FACS buffer.

-

Add the this compound tetramer at the manufacturer's recommended concentration (typically 1:100 to 1:400 dilution).

-

Incubate for 30-60 minutes at 4°C in the dark. Some protocols suggest incubation at room temperature (20-25°C) for 15-30 minutes, which may enhance staining intensity but can affect some surface markers.[2]

-

-

Surface Marker Staining:

-

Without washing, add the fluorochrome-conjugated antibodies against CD8, CD3, and other desired markers at their predetermined optimal concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 150 µL of FACS buffer to each well (or 2-3 mL to each tube) and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant.

-

Repeat the wash step two more times.

-

-

Fixation (Optional but Recommended):

-

Resuspend the cell pellet in 100-200 µL of Fixation Buffer.

-

Incubate for at least 30 minutes at 4°C in the dark before acquisition.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on lymphocytes based on forward and side scatter, then on single cells.

-

Gate on CD3+ T-cells, and then on CD8+ T-cells.

-

Within the CD8+ population, identify the this compound tetramer-positive cells.

-

Protocol 2: Staining of Whole Blood with this compound Tetramer

This protocol allows for the direct staining of whole blood, eliminating the need for PBMC isolation.

Materials:

-

Fresh whole blood collected in an appropriate anticoagulant (e.g., EDTA or heparin)

-

This compound-HLA-A2 Tetramer

-

Fluorochrome-conjugated antibodies (e.g., CD8, CD3, CD45)

-

Red Blood Cell (RBC) Lysis Buffer

-

FACS Buffer

-

FACS tubes

-

Flow cytometer

Procedure:

-

Staining:

-

Aliquot 100-200 µL of whole blood into a FACS tube.

-

Add the this compound tetramer and fluorochrome-conjugated antibodies at their optimal concentrations.

-

Vortex gently and incubate for 30 minutes at room temperature in the dark.

-

-

RBC Lysis:

-

Add 2 mL of RBC Lysis Buffer to each tube.

-

Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.

-

Centrifuge at 300-400 x g for 5 minutes.

-

-

Washing:

-

Discard the supernatant.

-

Resuspend the cell pellet in 2-3 mL of FACS buffer and centrifuge.

-

Repeat the wash step.

-

-

Final Resuspension and Analysis:

-

Resuspend the cell pellet in 300-500 µL of FACS buffer (or fixation buffer if desired).

-

Acquire and analyze the samples on a flow cytometer as described in Protocol 1. Use a CD45 gate to help distinguish lymphocytes from other cell debris.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound tetramer staining of T-cells.

T-Cell Receptor Signaling Pathway

Caption: TCR signaling upon this compound-HLA-A2 recognition.

References

Applications of YLLEMLWRL Class I Tetramers in Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The YLLEMLWRL peptide, derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr Virus (EBV), is a well-characterized HLA-A02:01-restricted epitope. This compound Class I tetramers are invaluable tools for the detection, quantification, and functional characterization of EBV-specific cytotoxic T lymphocytes (CTLs). These reagents are composed of four HLA-A02:01 molecules, each presenting the this compound peptide, all bound to a central streptavidin molecule, which is typically conjugated to a fluorophore. This multimeric structure provides high avidity binding to the T cell receptor (TCR) of this compound-specific CTLs, enabling their precise identification and analysis by flow cytometry.

These application notes provide an overview of the key research applications of this compound Class I tetramers, supported by quantitative data and detailed experimental protocols.

Key Research Applications

The primary application of this compound Class I tetramers is the direct ex vivo identification and enumeration of this compound-specific CD8+ T cells. This has significant implications for:

-

Infectious Disease Research: Monitoring the immune response to EBV infection, particularly during infectious mononucleosis and in the context of persistent infection.[1][2][3][4]

-

Oncology Research: Studying the role of EBV-specific CTLs in the control of EBV-associated malignancies, such as nasopharyngeal carcinoma, Burkitt's lymphoma, and post-transplant lymphoproliferative disease.[5][6][7]

-

Vaccine Development: Assessing the immunogenicity of EBV vaccine candidates designed to elicit a CTL response.

-

Immunotherapy: Monitoring the persistence and function of adoptively transferred this compound-specific T cells in cancer immunotherapy.[7]

Quantitative Data Summary

The frequency of this compound-specific T cells can vary significantly depending on the individual's EBV infection status and overall immune health. The following table summarizes representative data on the frequency of EBV-specific CD8+ T cells in different cohorts. While specific data for the this compound epitope is often part of broader studies on EBV immunity, the data for other EBV lytic and latent epitopes provides a comparative context.

| Cohort | T Cell Specificity (Epitope) | Frequency (% of CD8+ T cells) | Reference |

| Acute Infectious Mononucleosis | Lytic Epitope (GLCTLVAML) | 0.5 - 6.6% | [1] |

| Acute Infectious Mononucleosis | Lytic Epitope (YVLDHLIVV) | up to 33.6% | [3] |

| Healthy EBV Carriers | Latent Epitope (CLGGLLTMV) | < 0.5% (typically <1:200) | [1] |

| Healthy EBV Carriers | Lytic Epitope (YVLDHLIVV) | Variable, can be >1% | [3] |

Experimental Protocols

Protocol 1: Staining of Peripheral Blood Mononuclear Cells (PBMCs) with this compound Tetramers

This protocol outlines the procedure for staining human PBMCs to identify and quantify this compound-specific CD8+ T cells using flow cytometry.

Materials:

-

PE-conjugated HLA-A*02:01-YLLEMLWRL Tetramer

-

Anti-CD8 antibody (e.g., FITC or APC conjugated)

-

Anti-CD3 antibody (e.g., PerCP conjugated)

-

Viability dye (e.g., 7-AAD or Live/Dead fixable dye)

-

FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

-

PBMCs isolated from HLA-A*02:01 positive, EBV-seropositive donors

-

Negative control: HLA-A*02:01 tetramer with an irrelevant peptide

Procedure:

-

Cell Preparation: Thaw cryopreserved PBMCs and wash with FACS buffer. Resuspend cells at a concentration of 1-2 x 10^6 cells per 100 µL of FACS buffer.

-

Tetramer Staining:

-

Add 10 µL of the PE-conjugated this compound tetramer to the cell suspension.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Surface Antibody Staining:

-

Add the appropriate dilutions of anti-CD8, anti-CD3, and any other desired phenotypic markers.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Viability Staining:

-

Wash the cells once with FACS buffer.

-

Resuspend the cells in 100 µL of FACS buffer and add the viability dye according to the manufacturer's instructions.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

-

Washing: Wash the cells twice with 2 mL of cold FACS buffer.

-

Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 lymphocyte events) for accurate analysis of rare populations.

Protocol 2: Intracellular Cytokine Staining (ICS) Combined with Tetramer Staining

This protocol allows for the functional characterization of this compound-specific T cells by measuring cytokine production upon antigen-specific stimulation.

Materials:

-

Same as Protocol 1

-

This compound peptide (1 mg/mL stock)

-

Brefeldin A (10 µg/mL)

-

Fixation/Permeabilization Buffer

-

Anti-IFN-γ antibody (e.g., APC conjugated)

-

Anti-TNF-α antibody (e.g., Alexa Fluor 700 conjugated)

-

Costimulatory molecules (e.g., anti-CD28/CD49d)

Procedure:

-

Cell Stimulation:

-

Resuspend 1-2 x 10^6 PBMCs in 1 mL of complete RPMI medium.

-

Add this compound peptide to a final concentration of 1-10 µg/mL.

-

Add costimulatory molecules.

-

As a negative control, use an unstimulated sample or a sample stimulated with an irrelevant peptide.

-

Incubate for 1-2 hours at 37°C.

-

-

Inhibit Cytokine Secretion: Add Brefeldin A to a final concentration of 10 µg/mL and incubate for an additional 4-6 hours at 37°C.

-

Tetramer and Surface Staining: Follow steps 2 and 3 from Protocol 1.

-

Fixation and Permeabilization:

-

Wash the cells with FACS buffer.

-

Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at 4°C.

-

-

Intracellular Staining:

-

Wash the cells with permeabilization buffer.

-

Add the anti-IFN-γ and anti-TNF-α antibodies and incubate for 30 minutes at 4°C in the dark.

-

-

Washing and Acquisition: Wash the cells with permeabilization buffer, then resuspend in FACS buffer for flow cytometry analysis.

Visualizations

Signaling Pathway

The this compound peptide is derived from the EBV Latent Membrane Protein 1 (LMP1). LMP1 is a constitutively active mimic of the tumor necrosis factor receptor (TNFR) family and activates multiple downstream signaling pathways, including NF-κB, JNK, and p38 MAPK pathways. These pathways contribute to B-cell activation, proliferation, and survival, as well as the production of various cytokines and chemokines. The processing of LMP1 and presentation of the this compound epitope on HLA-A*02:01 is a key step for recognition by cytotoxic T lymphocytes.

Caption: LMP1 signaling and this compound antigen presentation pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound-specific T cells from patient samples.

Caption: Workflow for this compound-specific T cell analysis.

Flow Cytometry Gating Strategy

A proper gating strategy is crucial for the accurate identification of rare antigen-specific T cells. The following diagram illustrates a logical gating sequence.

Caption: Flow cytometry gating strategy for tetramer analysis.[8][9][10]

References

- 1. Direct Visualization of Antigen-specific CD8+T Cells during the Primary Immune Response to Epstein-Barr Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epitope focusing in the primary cytotoxic T cell response to Epstein-Barr virus and its relationship to T cell memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epitope-specific Evolution of Human CD8+ T Cell Responses from Primary to Persistent Phases of Epstein-Barr Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The T-cell Response to Epstein-Barr Virus–New Tricks From an Old Dog [frontiersin.org]

- 5. Frontiers | Targeting latent viral infection in EBV-associated lymphomas [frontiersin.org]

- 6. EBV-induced T-cell responses in EBV-specific and nonspecific cancers [pubmed.ncbi.nlm.nih.gov]

- 7. T cell-based therapies for EBV-associated malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. blog.mblintl.com [blog.mblintl.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development [frontiersin.org]

Application Notes and Protocols for YLLEMLWRL Peptide in ELISpot Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The YLLEMLWRL peptide is a well-characterized, HLA-A2 restricted 9-mer epitope derived from the Latent Membrane Protein 1 (LMP-1) of the Epstein-Barr Virus (EBV). Due to its origin from a common and persistent virus, a significant portion of the HLA-A2 positive population will have memory T-cells specific for this peptide. This makes the this compound peptide an excellent positive control for validating the efficacy of ELISpot (Enzyme-Linked Immunospot) assays designed to detect antigen-specific T-cell responses, particularly the secretion of Interferon-gamma (IFN-γ).[1] The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.[2][3]

These application notes provide a detailed protocol for utilizing the this compound peptide in an IFN-γ ELISpot assay, along with expected data and relevant biological pathways.

Data Presentation